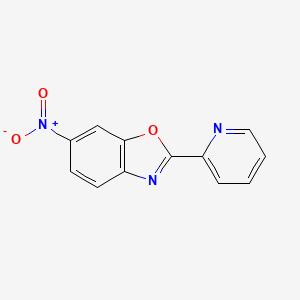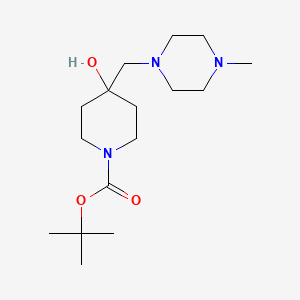
Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a piperazine moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperidine core reacts with 4-methylpiperazine.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The hydroxy group and ester functionality contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-4-((4-methylpiperazin-1-yl)methyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a piperazine moiety, which confer distinct reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C16H31N3O3 |
|---|---|
Peso molecular |
313.44 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-15(2,3)22-14(20)19-7-5-16(21,6-8-19)13-18-11-9-17(4)10-12-18/h21H,5-13H2,1-4H3 |
Clave InChI |
LQQFTXHXVKOLPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

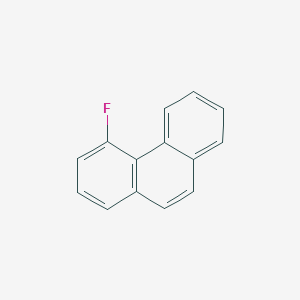
![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)
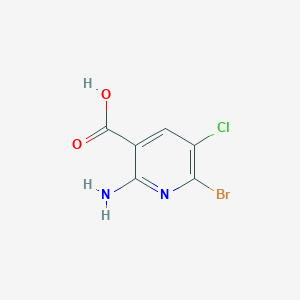
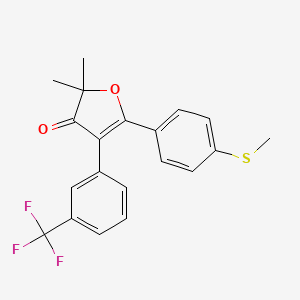
![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
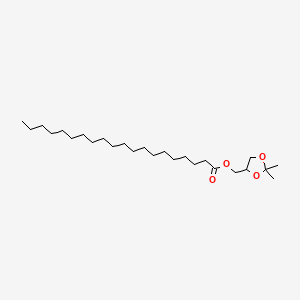
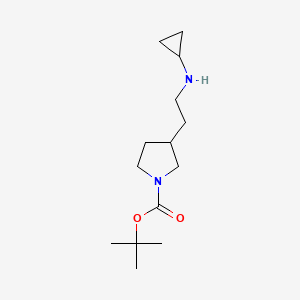
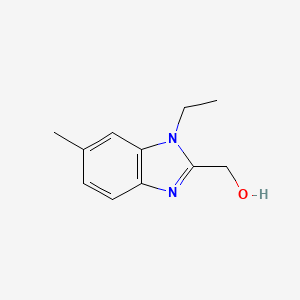

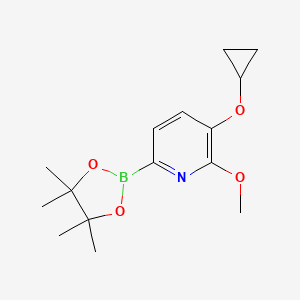
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
